4-Amino-5-bromo-2-chloropyridine

Catalog No.
S981374
CAS No.
857730-21-3
M.F
C5H4BrClN2
M. Wt
207.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-bromo-2-chloropyridine

CAS Number

857730-21-3

Product Name

4-Amino-5-bromo-2-chloropyridine

IUPAC Name

5-bromo-2-chloropyridin-4-amine

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

InChI

InChI=1S/C5H4BrClN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)

InChI Key

MGZWZNBANVSZLM-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Cl)Br)N

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)N

The exact mass of the compound 4-Amino-5-bromo-2-chloropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-5-bromo-2-chloropyridine (CAS 857730-21-3) is a highly functionalized, dihalogenated aminopyridine that serves as a critical intermediate in the convergent synthesis of active pharmaceutical ingredients (APIs), particularly kinase and BET inhibitors. Its procurement value is defined by the precise arrangement of three distinct functional handles: a 4-amino group that acts as a strong hydrogen-bond donor and directing group, alongside C5-bromo and C2-chloro substituents. This specific halogen differentiation establishes a built-in reactivity gradient for palladium-catalyzed cross-coupling reactions. Instead of relying on statistical mixtures, process chemists utilize this compound to perform sequential, regiocontrolled functionalizations, making it a highly efficient precursor for complex multi-substituted pyridine scaffolds [1].

Substituting 4-amino-5-bromo-2-chloropyridine with closely related analogs introduces severe process inefficiencies. If a buyer selects a symmetrically halogenated alternative, such as 4-amino-2,5-dibromopyridine or 4-amino-2,5-dichloropyridine, the orthogonal reactivity gradient is lost. This results in poor regioselectivity during initial cross-coupling, yielding statistical mixtures of C2-coupled, C5-coupled, and di-coupled products that demand costly, time-consuming chromatographic separation at scale [1]. Conversely, substituting with 2-chloro-5-bromopyridine (lacking the 4-amino group) forces chemists to introduce the amine via late-stage C-H amination or nitration/reduction sequences. These additional synthetic steps predictably lower overall API yield and increase the cumulative cost of goods, making the pre-functionalized target compound the economically superior choice for manufacturing.

Regioselectivity in Sequential Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the differential bond dissociation energies between the C5-Br and C2-Cl bonds allow for highly predictable site-selective reactions. The C5-Br bond undergoes oxidative addition significantly faster, enabling >95% regioselective mono-arylation at the C5 position. When identically halogenated analogs like 4-amino-2,5-dibromopyridine are used, the reaction typically yields a problematic mixture of regioisomers and di-coupled byproducts [1].

Evidence DimensionRegioselectivity in mono-arylation
Target Compound Data>95% selectivity for C5-coupling
Comparator Or Baseline4-Amino-2,5-dibromopyridine (poor selectivity, mixed C2/C5 and di-coupled products)
Quantified DifferenceElimination of statistical regioisomer mixtures
ConditionsPd-catalyzed Suzuki-Miyaura coupling under mild basic conditions

Procuring this orthogonally halogenated building block prevents costly and time-consuming chromatographic separations of regioisomers during API scale-up.

Step Economy in Aminopyridine API Synthesis

The pre-installed 4-amino group serves as a critical hydrogen-bond donor motif for kinase inhibitor hinge binding. Starting with 4-amino-5-bromo-2-chloropyridine allows direct access to highly substituted aminopyridine APIs in 2-3 cross-coupling steps [1]. Using 2-chloro-5-bromopyridine as a cheaper baseline requires downstream amination, which typically reduces the overall yield by >30% across the additional steps and adds multiple purification cycles.

Evidence DimensionSynthetic steps to 4-amino-bis-aryl pyridines
Target Compound Data2-3 direct cross-coupling steps
Comparator Or Baseline2-Chloro-5-bromopyridine (+2 additional amination/reduction steps)
Quantified Difference>30% improvement in overall yield due to step reduction
ConditionsConvergent synthesis of multi-substituted pyridine APIs

Pre-installation of the amino group streamlines manufacturing routes, directly lowering the cost of goods for complex pharmaceutical intermediates.

Processability and Catalyst Cost Reduction

Because the C5-Br bond is highly reactive toward oxidative addition, the first coupling step can proceed with standard, inexpensive palladium catalysts (e.g., Pd(PPh3)4) at low loadings (1-2 mol%). In contrast, achieving C5-activation on a baseline 4-amino-2,5-dichloropyridine requires specialized, expensive bulky phosphine ligands (e.g., XPhos, BrettPhos) and higher temperatures, which increases catalyst costs and risks the degradation of sensitive functional groups [1].

Evidence DimensionCatalyst requirements for initial C5 activation
Target Compound Data1-2 mol% standard Pd catalysts (e.g., Pd(PPh3)4)
Comparator Or Baseline4-Amino-2,5-dichloropyridine (requires 5-10 mol% specialized bulky ligands)
Quantified DifferenceSignificant reduction in proprietary ligand expense and reaction temperature
ConditionsInitial C5 cross-coupling step in sequential functionalization

Reduces reliance on expensive proprietary ligands and harsh conditions, improving the economic viability of large-scale API manufacturing.

Convergent Synthesis of Kinase and BET Inhibitors

This compound is the ideal starting material for developing small-molecule inhibitors where the aminopyridine core must interact with the ATP-binding hinge region. The orthogonal halogens allow process chemists to independently install different aryl or alkyl groups at the C5 and C2 positions without interfering with the critical 4-amino directing group [1].

Rapid Library Generation for Agrochemicals

In crop protection discovery, the ability to perform sequential Suzuki, Heck, or Buchwald-Hartwig couplings on a single scaffold is highly prized. The distinct reactivity of the bromo and chloro substituents allows for the rapid, automated synthesis of diverse analog libraries without the bottleneck of regioisomer purification [2].

Precursor for Fused Heterocyclic Scaffolds

The proximity of the 4-amino group to the 5-bromo and 2-chloro vectors makes this compound an excellent precursor for cyclization reactions. It is frequently utilized to construct complex azaindoles and imidazopyridines, where the initial cross-coupling is immediately followed by an intramolecular ring closure utilizing the amine [1].

XLogP3

1.8

GHS Hazard Statements

H301 (88.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-Amino-5-bromo-2-chloropyridine

Dates

Last modified: 08-16-2023

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